An In-Depth Technical Guide to Methyl 6-chloro-4-methylpicolinate for Advanced Research Applications
An In-Depth Technical Guide to Methyl 6-chloro-4-methylpicolinate for Advanced Research Applications
Executive Summary: This document provides a comprehensive technical overview of Methyl 6-chloro-4-methylpicolinate, a key heterocyclic building block. Primarily geared towards professionals in drug discovery and chemical synthesis, this guide delves into its core chemical properties, reactivity profile, and significant applications, most notably its emerging role as a component in protein degradation technologies. We will explore its synthesis, analytical characterization, and essential safety protocols, offering a field-proven perspective on its utility and handling.
Core Chemical Identity and Properties
Methyl 6-chloro-4-methylpicolinate is a substituted pyridine derivative, a class of compounds of immense importance in medicinal and agricultural chemistry.[1][2] Its specific arrangement of chloro, methyl, and methyl ester functional groups on the picolinate scaffold makes it a versatile and reactive intermediate for further chemical elaboration.
Nomenclature and Key Identifiers
Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | methyl 6-chloro-4-methylpyridine-2-carboxylate | Sigma-Aldrich |
| Synonyms | Methyl 6-chloro-4-methyl-2-pyridinecarboxylate | [3] |
| CAS Number | 1186605-87-7 | [3][4][5] |
| Molecular Formula | C₈H₈ClNO₂ | [3][4][5] |
| InChI Key | RSVVRJLGYCOGDB-UHFFFAOYSA-N |
Physicochemical Characteristics
The physical properties of a compound dictate its handling, storage, and reaction conditions. This compound is typically supplied as a solid with high purity, suitable for sensitive synthetic applications.[4]
| Property | Value | Source(s) |
| Molecular Weight | 185.61 g/mol | [4][5] |
| Physical Form | Solid | |
| Typical Purity | ≥98% | [4] |
| Storage Conditions | Inert atmosphere, room temperature |
Synthesis and Reactivity Profile
Understanding the synthesis and inherent reactivity of Methyl 6-chloro-4-methylpicolinate is fundamental to its effective use. The electronic properties of the pyridine ring, influenced by its substituents, govern the compound's behavior in chemical transformations.
Postulated Synthetic Workflow
While specific, proprietary synthesis routes may vary, a logical and common pathway involves the oxidation of a readily available precursor followed by esterification. The synthesis of the parent acid, 6-chloro-4-methylpyridine-2-carboxylic acid, can be achieved through the oxidation of 2-chloro-4,6-dimethylpyridine.[1] The subsequent esterification with methanol yields the final product. This multi-step approach is a standard strategy for producing functionalized picolinic acids and their esters.[1][6]
Caption: Key reactive sites and associated potential transformations.
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6-Chloro Group: This is arguably the most active site for synthetic modification. The chlorine atom can be displaced by various nucleophiles (amines, alcohols, thiols) via nucleophilic aromatic substitution (SₙAr). This reaction is central to its utility as a building block, allowing for the covalent linkage of other molecular fragments.
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2-Ester Group: The methyl ester can be readily hydrolyzed under acidic or basic conditions to reveal the parent carboxylic acid. [1]This acid can then be coupled with amines to form amides, a crucial reaction in pharmaceutical synthesis.
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4-Methyl Group: While less reactive than the chloro- or ester groups, the methyl group can potentially undergo oxidation under strong conditions to form an aldehyde or carboxylic acid. [1]* Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom allows it to act as a base or a ligand for metal coordination.
Applications in Drug Discovery and Chemical Synthesis
The true value of Methyl 6-chloro-4-methylpicolinate lies in its application as a versatile intermediate. Its structure is frequently encountered in biologically active molecules.
Specialist Application: A Key Building Block for Protein Degraders
A significant and modern application for this molecule is in the construction of Proteolysis-Targeting Chimeras (PROTACs). It is explicitly marketed as a "Protein Degrader Building Block". [4] Causality: PROTACs are bifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. Methyl 6-chloro-4-methylpicolinate serves as an excellent scaffold or component of the linker. The reactive chloro- group allows for the straightforward attachment of one part of the PROTAC, while the ester (or its corresponding acid/amide) provides a handle for connecting the other part, making it a modular and efficient building block.
Broader Context: Pharmaceutical and Agrochemical Intermediates
Substituted picolinates are foundational in the synthesis of numerous commercial products:
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Pharmaceuticals: The parent acid, 6-chloro-4-methylpyridine-2-carboxylic acid, is noted for its utility in developing anti-inflammatory and analgesic drugs. [1]A related isomer, Methyl 2-chloro-6-picoline-4-carboxylate, is an intermediate for pharmaceuticals targeting neurological disorders. [2]Furthermore, methyl 4-chloropicolinate is a known intermediate in the synthesis of the anti-cancer drug sorafenib. [7]* Agrochemicals: These structures are also used to create herbicides and fungicides, contributing to crop protection. [2]
Analytical Characterization
Confirming the identity and purity of Methyl 6-chloro-4-methylpicolinate is essential before its use in synthesis. Standard analytical techniques are employed for this purpose.
Recommended Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups like the ester carbonyl.
Expected Spectroscopic Signatures
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¹H NMR: One would expect to see distinct signals corresponding to the two aromatic protons on the pyridine ring, a singlet for the ester methyl group (~3.9 ppm, based on analogous structures)[8], and a singlet for the ring methyl group.
-
¹³C NMR: Signals for the eight unique carbon atoms would be expected, including the ester carbonyl carbon, the five aromatic carbons, and the two methyl carbons.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight (185.61), along with a characteristic [M+2]+ peak at approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.
Protocol: Sample Preparation for NMR Analysis
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Weighing: Accurately weigh approximately 5-10 mg of Methyl 6-chloro-4-methylpicolinate.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the tube and gently vortex or invert it until the sample is completely dissolved. A clear, homogeneous solution should be obtained.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument protocols.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
GHS Hazard Classification
Methyl 6-chloro-4-methylpicolinate is classified as hazardous. The primary known hazards are listed below. Related chloro-pyridine compounds often carry additional warnings for skin, eye, and respiratory irritation. [9][10][11]
| Hazard Information | Classification | Source(s) |
|---|---|---|
| Signal Word | Warning | |
| Pictogram | GHS07 (Exclamation Mark) |
| Hazard Statement | H302: Harmful if swallowed | |
Laboratory Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. * Personal Protective Equipment: Always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles. * A lab coat.
-
-
Handling Practices: Avoid contact with skin, eyes, and clothing. [12]Do not eat, drink, or smoke in the laboratory. [11]Wash hands thoroughly after handling. [12]
Long-term Storage and Stability
To ensure the compound's stability and prevent degradation, adhere to the following storage protocol:
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential reactions with air or moisture. * Temperature: Keep at room temperature in a dry location. * Container: Ensure the container is tightly sealed. [11]
Conclusion
Methyl 6-chloro-4-methylpicolinate is more than a simple chemical intermediate; it is a highly valuable and versatile building block with direct applications in cutting-edge pharmaceutical research, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined reactive sites provide chemists with reliable and modular handles for constructing complex molecular architectures. A thorough understanding of its properties, reactivity, and handling protocols, as detailed in this guide, is essential for leveraging its full potential in the development of novel therapeutics and other advanced chemical products.
References
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PubChem. Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866. [Link]
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PubChem. Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723. [Link]
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ChemBK. methyl 4-chloropicolinate. [Link]
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CP Lab Safety. Methyl 6-chloro-4-methylpicolinate, 98% Purity, C8H8ClNO2, 25 grams. [Link]
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CP Lab Safety. Methyl 6-chloro-4-methylpicolinate, min 98%, 1 gram. [Link]
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Moldb. 1186605-87-7 | Methyl 6-chloro-4-methylpicolinate - Molecular Database. [Link]
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Institutional Repository & Library @ UMSL. Synthesis of Some Aminopicolinic Acids. [Link]
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